
柠檬酸-2,2,4,4-d4
概述
描述
Citric acid-2,2,4,4-d4 is an isotopic analogue of citric acid, where the hydrogen atoms at positions 2 and 4 are replaced by deuterium. This compound is widely used in scientific research due to its unique properties, particularly in the study of metabolic pathways and biochemical processes .
科学研究应用
Citric acid-2,2,4,4-d4 is extensively used in scientific research, including:
Chemistry: It is used to study the citric acid cycle and other metabolic pathways.
Biology: It helps in the quantitative profiling of organic acid intermediates.
Medicine: It is used in metabolic studies and to measure citrate levels in biological samples.
Industry: It is employed in the production of isotopically labeled compounds for various applications
作用机制
Target of Action
Citric Acid-2,2,4,4-d4 is an isotopic analogue of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central metabolic pathway in all aerobic organisms .
Mode of Action
Citric Acid-2,2,4,4-d4, like its non-deuterated form, participates in the citric acid cycle. It interacts with its targets, the enzymes of the citric acid cycle, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy .
Biochemical Pathways
The citric acid cycle is the key pathway affected by Citric Acid-2,2,4,4-d4. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide . The cycle also provides precursors of certain amino acids as well as the reducing agent NADH that is used in numerous other biochemical reactions .
Pharmacokinetics
Citric acid is well absorbed and distributed throughout the body, metabolized in the tissues via the citric acid cycle, and excreted in the urine .
Result of Action
The action of Citric Acid-2,2,4,4-d4 results in the generation of energy in the form of ATP, the release of carbon dioxide, and the production of water . It also provides intermediates for the biosynthesis of certain amino acids .
Action Environment
The action, efficacy, and stability of Citric Acid-2,2,4,4-d4 are influenced by various environmental factors. These include the presence of oxygen (required for the citric acid cycle), the availability of other substrates and cofactors involved in the cycle, and the pH and temperature of the cellular environment . .
生化分析
Biochemical Properties
The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .
Cellular Effects
In cellular processes, Citric acid-2,2,4,4-d4, like its non-deuterated form, is integral to the production of energy. It influences cell function by participating in the citric acid cycle, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Citric acid-2,2,4,4-d4 exerts its effects through its involvement in the citric acid cycle. It binds to enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate, and eventually leading to the production of ATP .
Temporal Effects in Laboratory Settings
The effects of Citric acid-2,2,4,4-d4 over time in laboratory settings are similar to those of regular citric acid. It is stable under normal conditions, and its long-term effects on cellular function are primarily related to its role in energy production .
Dosage Effects in Animal Models
The effects of Citric acid-2,2,4,4-d4 in animal models are expected to be similar to those of regular citric acid, varying with dosage. High doses could potentially lead to acidosis, although this is generally unlikely given the compound’s role in normal metabolic processes .
Metabolic Pathways
Citric acid-2,2,4,4-d4 is involved in the citric acid cycle, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly those related to energy production .
Transport and Distribution
Citric acid-2,2,4,4-d4, like citric acid, is transported within cells and tissues primarily through facilitated diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
Citric acid-2,2,4,4-d4 is primarily localized in the mitochondria, where the citric acid cycle occurs. Its activity and function are influenced by this localization, as well as by various targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Citric acid-2,2,4,4-d4 can be synthesized through the deuteration of citric acid. The process involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective replacement of hydrogen atoms .
Industrial Production Methods: On an industrial scale, citric acid-2,2,4,4-d4 is produced using mycological fermentation. This method utilizes crude sugar solutions, such as molasses, and strains of Aspergillus niger to produce citric acid, which is then subjected to deuteration .
化学反应分析
Types of Reactions: Citric acid-2,2,4,4-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid and other intermediates in the citric acid cycle.
Reduction: Reduction reactions can convert it into isocitric acid.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxaloacetic acid, isocitric acid, and other intermediates of the citric acid cycle .
相似化合物的比较
Citric acid-13C6: An isotopic analogue with carbon-13 atoms.
Citric acid-2,4-13C2: Another isotopic analogue with carbon-13 atoms at positions 2 and 4.
L-Alanine-2,3,3,3-d4: A deuterated analogue of L-alanine
Uniqueness: Citric acid-2,2,4,4-d4 is unique due to its specific deuterium labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. Its use in NMR spectroscopy provides valuable insights into biochemical processes that are not easily achievable with other isotopic analogues .
属性
IUPAC Name |
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583845 | |
| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147664-83-3 | |
| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147664-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
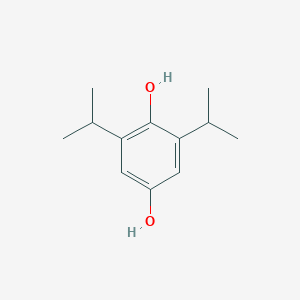
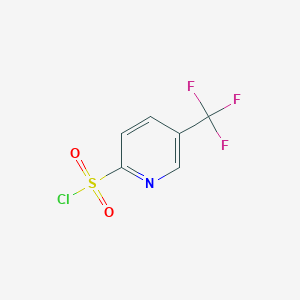
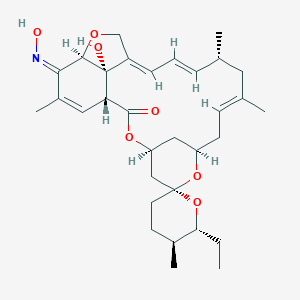
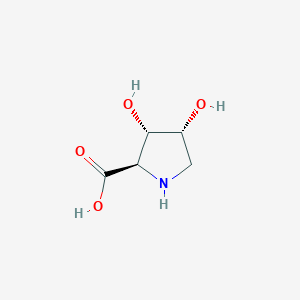
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one](/img/structure/B23086.png)
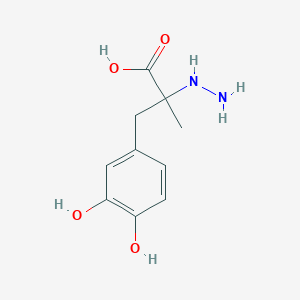


![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
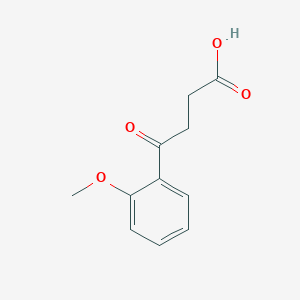
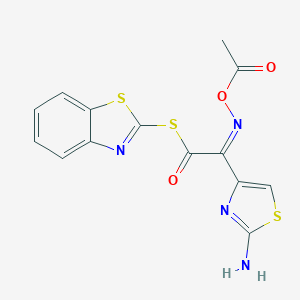
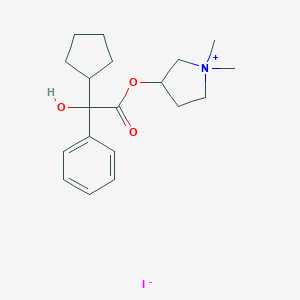
![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)

